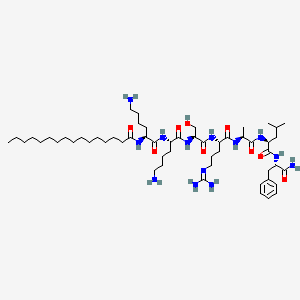
Reprimun
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reprimun contains an oxyminomethyl rifamycin-SV derivative as the active substance and has a large spectrum antibiotic activity.
Scientific Research Applications
Enhancing Reproducibility in Research
Reproducibility is a fundamental aspect of scientific research, crucial for validating findings and advancing knowledge. Recent studies highlight the importance of reproducibility in various scientific domains, including connectomics, genomics, and brain imaging. For instance, Bridgeford et al. (2019) emphasized the need for reproducibility in scientific discovery and clinical utility, proposing a new statistic called 'discriminability' to optimize experimental design and improve performance in inference tasks (Bridgeford et al., 2019). Similarly, Peng and Eckel (2009) discussed a framework for performing and distributing reproducible research via cached computations, highlighting the increasing importance of reproducibility in scientific findings (Peng & Eckel, 2009).
Challenges and Solutions in Reproducibility
The complexity and diversity of scientific research present unique challenges in achieving reproducibility. Andrew et al. (2015) assessed reproducibility in organismal biology through Discriminant Function Analyses (DFAs), underscoring issues with metadata and data curation affecting reproducibility (Andrew et al., 2015). Moreover, Powers and Hampton (2018) discussed reproducibility in ecology, focusing on computational reproducibility and the transparency needed for reliable ecological research (Powers & Hampton, 2018).
Reproducibility as a Cornerstone of Science
The value of reproducibility in verifying the reliability of scientific findings is widely acknowledged. Simons (2014) argued that direct replication by multiple laboratories is crucial for verifying the reliability of scientific effects (Simons, 2014). Similarly, Elliott and Resnik (2015) emphasized the significance of reproducibility in scientific progress and the need to control or reduce sources of bias and error (Elliott & Resnik, 2015).
Improving Reproducibility Practices
Researchers propose various measures to enhance reproducibility in scientific research. Sandve et al. (2013) presented ten simple rules for reproducible computational research, highlighting the need for clear protocols and data reporting (Sandve et al., 2013). Additionally, Samuel and König‐Ries (2021) conducted a survey to understand different research practices for reproducibility across disciplines, identifying a strong need for data and code sharing (Samuel & König‐Ries, 2021).
properties
CAS RN |
41776-67-4 |
|---|---|
Molecular Formula |
C46H56N2O14 |
Molecular Weight |
860.95 |
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-2-phenoxyethoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H56N2O14/c1-23-14-13-15-24(2)45(56)48-36-31(22-47-60-21-20-58-30-16-11-10-12-17-30)40(53)33-34(41(36)54)39(52)28(6)43-35(33)44(55)46(8,62-43)59-19-18-32(57-9)25(3)42(61-29(7)49)27(5)38(51)26(4)37(23)50/h10-19,22-23,25-27,32,37-38,42,50-54H,20-21H2,1-9H3,(H,48,56)/b14-13+,19-18+,24-15+,47-22+ |
InChI Key |
SYTUVFMLCUYKEL-BIEXLURBSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCOC5=CC=CC=C5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Reprimun; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)



![3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid](/img/structure/B610375.png)
![4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid](/img/structure/B610380.png)
![5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B610382.png)